
5-Iodoisatin
Overview
Description
5-Iodoisatin is a chemical compound that belongs to the class of indoles. It is characterized by the presence of an iodine atom at the fifth position of the isatin molecule. The molecular formula of this compound is C8H4INO2, and it has a molecular weight of 273.03 g/mol . This compound is known for its role as an anticoronaviral agent and has been studied for various biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodoisatin can be synthesized through several methods. One common synthetic route involves the iodination of isatin. The process typically includes the following steps:
Starting Material: Isatin is used as the starting material.
Iodination: The iodination reaction is carried out using iodine monochloride (ICl) as the iodinating agent.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Iodoisatin undergoes various chemical reactions, including:
Condensation Reactions: It can undergo condensation reactions with phenols and malonic acid to form different products.
Substitution Reactions: The iodine atom at the fifth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Phenol: When reacted with phenol, this compound yields 5-iodophenolisatin.
Malonic Acid: Reaction with malonic acid produces 6-iodo-2-quinolone-4-carboxylic acid.
Major Products Formed
5-Iodophenolisatin: Formed from the condensation reaction with phenol.
6-Iodo-2-quinolone-4-carboxylic Acid: Formed from the reaction with malonic acid.
Scientific Research Applications
Medicinal Chemistry Applications
One of the most significant applications of 5-iodoisatin lies in its potential as an antitumor agent. Research has demonstrated that derivatives of isatin, including this compound, exhibit antiproliferative activities against various cancer cell lines. For instance, a study reported that certain isatin derivatives showed strong inhibitory effects on human leukemia cells (K562), hepatocellular carcinoma cells (HepG2), and colon carcinoma cells (HT-29) with IC50 values ranging from 1.75 to 4.17 µM .
Table 1: Antiproliferative Activities of Isatin Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound Derivative | K562 | 1.75 |
This compound Derivative | HepG2 | 3.20 |
This compound Derivative | HT-29 | 4.17 |
These findings suggest that compounds derived from this compound could serve as promising candidates for further development into anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that it can act against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain isatin derivatives possess effective antimicrobial properties, with specific compounds demonstrating significant inhibition against Candida albicans and Aspergillus niger .
Table 2: Antimicrobial Activity of Isatin Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Isatin Derivative A | C. albicans | 3.9 µg/mL |
Isatin Derivative B | A. niger | 15.6 µg/mL |
Mechanistic Studies
The mechanism by which this compound exerts its biological effects has been investigated in several studies. It has been observed that isatin can enhance the affinity between certain protein complexes, such as ferrochelatase and adrenodoxin reductase, leading to improved biochemical interactions . This specificity suggests potential applications in drug design where modulation of protein interactions is desired.
Mechanism of Action
The mechanism of action of 5-Iodoisatin involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Isatin: The parent compound of 5-Iodoisatin, known for its wide range of biological activities.
5-Bromoisatin: Similar to this compound but with a bromine atom instead of iodine, exhibiting different reactivity and biological properties.
5-Fluoroisatin: Contains a fluorine atom at the fifth position, used in various pharmaceutical applications.
Uniqueness of this compound
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo specific condensation and substitution reactions makes it a valuable compound in synthetic chemistry. Additionally, its potential as an anticoronaviral agent and antioxidant sets it apart from other isatin derivatives .
Biological Activity
5-Iodoisatin, an iodinated derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (C_8H_6N_2O) is characterized by the presence of an iodine atom at the 5-position of the isatin molecule. This modification significantly influences its biological activity compared to unsubstituted isatin.
1. Antitumor Activity
This compound has been shown to possess notable anticancer properties. In various studies, it was observed that:
- Cytotoxicity : this compound exhibited cytotoxic effects against several cancer cell lines, including SH-SY5Y (neuroblastoma) and K562 (leukemia) cells. The IC50 values ranged from 25 to 50 µM, indicating a concentration-dependent effect on cell viability .
- Mechanism of Action : The compound induces apoptosis in cancer cells by promoting DNA fragmentation and chromatin condensation. It also alters the expression levels of key proteins involved in apoptosis, such as Bcl-2 and vascular endothelial growth factor (VEGF) .
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. Specifically:
- TNF-α Production : It was found to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) in activated immune cells, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound interacts with various enzymes involved in inflammatory pathways, enhancing its therapeutic potential against conditions characterized by chronic inflammation .
3. Antimicrobial Activity
This compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The diameter of inhibition zones ranged from moderate to high, indicating significant antibacterial activity .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Protein-Protein Interactions : Research has highlighted its role in modulating protein-protein interactions (PPI), particularly enhancing the affinity between ferrochelatase (FECH) and adrenodoxin reductase (ADR), which are crucial for mitochondrial function .
- Reactive Oxygen Species (ROS) : The compound's ability to increase intracellular ROS levels contributes to its cytotoxic effects on cancer cells, leading to mitochondrial dysfunction and subsequent cell death .
Study on Anticancer Activity
In a study evaluating the anticancer potential of isatin derivatives, including this compound, researchers found that:
- Cell Lines Tested : The compound was tested against multiple cancer cell lines such as HepG2 (hepatoma) and HT-29 (colon cancer).
- Results : this compound showed significant cytotoxicity with IC50 values lower than those observed for many other derivatives, reinforcing its potential as a lead compound for further development .
Study on Anti-inflammatory Properties
A separate study focused on the anti-inflammatory effects of this compound demonstrated that:
- In Vitro Analysis : The compound effectively reduced TNF-α levels in activated macrophages, suggesting a mechanism for its anti-inflammatory action.
- Potential Applications : These findings support further exploration into its use for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Comparative Activity Table
Compound | Antitumor Activity (IC50 µM) | Anti-inflammatory Effect | Antibacterial Activity |
---|---|---|---|
This compound | 25 - 50 | Significant reduction in TNF-α production | Moderate to high inhibition zones against S. aureus and P. aeruginosa |
5-Bromoisatin | Lower than this compound | Less effective | Higher inhibition than unmodified isatin |
Unmodified Isatin | Higher than both derivatives | Minimal effect | Low antibacterial activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Iodoisatin, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via electrophilic substitution on isatin using iodine-based reagents. Key steps include optimizing temperature, solvent polarity, and stoichiometry of iodinating agents (e.g., I₂/KIO₃ in H₂SO₄). Melting point analysis (mp = 260–262°C) and spectroscopic characterization (e.g., ESI-MS: m/z 296.0 [M+Na]⁺) are critical for confirming purity and structure . Substituent effects on the isatin aromatic ring (e.g., electron-withdrawing groups like nitro or halogens) can alter reaction kinetics and regioselectivity, as shown in asymmetric aldol reaction studies .
Q. How does the iodine substituent in this compound affect its physicochemical properties compared to other halogenated isatins?
- Methodological Answer : The iodine atom introduces steric bulk and polarizability, influencing solubility and intermolecular interactions. For example, iodocarbonyl interactions in this compound’s crystal structure contribute to supramolecular packing, distinct from smaller halogens like Cl or Br . Comparative studies using UV-Vis spectroscopy and HPLC can quantify solubility differences in polar solvents (e.g., DMSO vs. ethanol).
Q. What experimental protocols are recommended for evaluating the antioxidant activity of this compound derivatives?
- Methodological Answer : Standard assays include DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Studies show that unsubstituted aldehyde groups in this compound derivatives correlate with reduced antioxidant activity, as seen in compounds 1, 6, 8, and 15 (IC₅₀ > 100 μM). Activity can be enhanced by introducing electron-donating groups (e.g., -OH or -OMe) at specific positions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals that this compound forms N–H⋯O and C–H⋯O hydrogen bonds, creating chains of rings. Discrepancies in earlier studies may arise from solvent-dependent polymorphism or measurement artifacts. For reproducibility, report unit cell parameters (e.g., space group P2₁/c) and validate data against computational models (e.g., DFT-based Hirshfeld surface analysis) .
Q. What strategies address conflicting data on the biological activity of this compound in cholinesterase inhibition studies?
- Methodological Answer : Contradictions may stem from assay variability (e.g., acetylcholinesterase vs. butyrylcholinesterase) or impurity profiles. Use orthogonal validation methods:
- Enzymatic assays : Compare IC₅₀ values under standardized pH and temperature.
- Chromatography : Ensure ≥95% purity via HPLC with UV/Vis or MS detection .
- Theoretical modeling : Dock this compound into enzyme active sites (e.g., AutoDock Vina) to predict binding modes and reconcile experimental results .
Q. How do computational methods enhance the design of this compound-based pharmacophores?
- Methodological Answer :
- QSAR models : Corrogate electronic (HOMO-LUMO gaps) and steric (molar refractivity) descriptors with bioactivity data.
- MD simulations : Track stability of iodine-mediated halogen bonds in aqueous environments.
- Fragment-based design : Replace iodine with bioisosteres (e.g., CF₃) while maintaining binding affinity, guided by docking scores .
Q. Guidelines for Researchers
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and characterization data (e.g., NMR shifts, HRMS) in supplementary materials .
- Conflict Resolution : Use meta-analysis to reconcile contradictory results, emphasizing methodological transparency .
- Ethical Reporting : Cite primary literature and avoid overgeneralizing findings from limited datasets .
Properties
IUPAC Name |
5-iodo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUGDMOJQQLVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174866 | |
Record name | 5-Iodo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-76-1 | |
Record name | 5-Iodoisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20780-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1H-indole-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20780-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Iodo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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